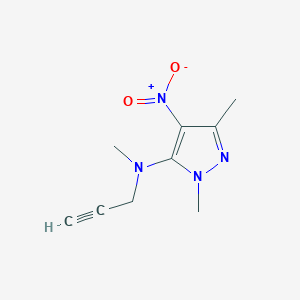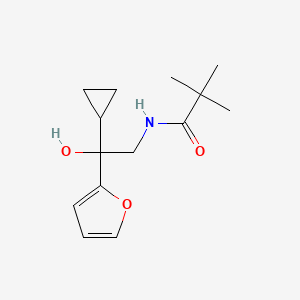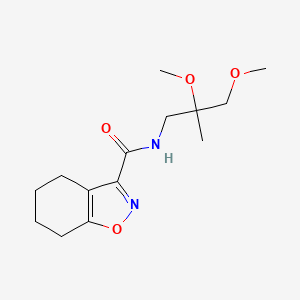
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, also known as TNP-470, is a synthetic analog of fumagillin, which is a natural antibiotic isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Mechanism of Action
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine inhibits angiogenesis by blocking the activity of endothelial growth factor receptors. This prevents the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine is its ability to inhibit angiogenesis, which is a key process in the growth and spread of cancer cells. However, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has limitations in terms of its toxicity and side effects, which can limit its use in clinical settings.
Future Directions
1. Combination therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to increase its effectiveness.
2. Targeted therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with targeted therapies, such as inhibitors of specific signaling pathways, to increase its effectiveness and reduce toxicity.
3. Development of analogs: Researchers are exploring the development of analogs of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine with improved efficacy and reduced toxicity.
4. Drug delivery: Researchers are exploring new drug delivery methods for N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, such as nanoparticles and liposomes, to improve its efficacy and reduce toxicity.
5. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine in treating various types of cancer.
Synthesis Methods
The synthesis of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine involves several steps, including the reaction of 4-nitro-3-propynylpyrazole with methyl iodide, followed by the reaction with trimethylsilyl chloride and sodium hydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine.
Scientific Research Applications
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied for its potential as an anti-cancer agent in various types of cancer, including prostate, breast, lung, and pancreatic cancer. It has been shown to inhibit angiogenesis by blocking the activity of endothelial growth factor receptors, which are essential for the formation of new blood vessels.
properties
IUPAC Name |
N,2,5-trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-6-11(3)9-8(13(14)15)7(2)10-12(9)4/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXRZNONHVGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)
![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)
